molecular formula C11H20O2 B13765635 3-Methylbutyl (E)-hex-2-enoate CAS No. 72928-34-8

3-Methylbutyl (E)-hex-2-enoate

Cat. No.: B13765635
CAS No.: 72928-34-8
M. Wt: 184.27 g/mol
InChI Key: WLQBAWNOQKUECX-VOTSOKGWSA-N
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Description

3-Methylbutyl (E)-hex-2-enoate is an ester compound known for its pleasant fruity aroma. Esters are a class of organic compounds derived from carboxylic acids and alcohols. This particular ester is often used in the flavor and fragrance industry due to its appealing scent.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylbutyl (E)-hex-2-enoate can be synthesized through the esterification reaction between 3-methylbutanol and hex-2-enoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:

3-Methylbutanol+Hex-2-enoic acidH2SO43-Methylbutyl (E)-hex-2-enoate+H2O\text{3-Methylbutanol} + \text{Hex-2-enoic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 3-Methylbutanol+Hex-2-enoic acidH2​SO4​​3-Methylbutyl (E)-hex-2-enoate+H2​O

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques, such as distillation, to isolate the ester product. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methylbutyl (E)-hex-2-enoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into its corresponding alcohol and carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Transesterification: Alcohol, acid or base catalyst.

Major Products Formed

    Hydrolysis: 3-Methylbutanol and hex-2-enoic acid.

    Reduction: 3-Methylbutanol.

    Transesterification: New ester and alcohol.

Scientific Research Applications

3-Methylbutyl (E)-hex-2-enoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its role in natural product synthesis and metabolic pathways.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form esters with various bioactive compounds.

    Industry: Widely used in the flavor and fragrance industry to impart fruity aromas to products.

Mechanism of Action

The mechanism of action of 3-Methylbutyl (E)-hex-2-enoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. At the molecular level, the ester functional group interacts with specific receptor proteins, triggering a signal transduction pathway that results in the sensation of smell.

Comparison with Similar Compounds

Similar Compounds

    Isoamyl acetate: Known for its banana-like aroma.

    Ethyl acetate: Commonly used as a solvent with a sweet smell.

    Methyl butyrate: Has a fruity pineapple-like odor.

Uniqueness

3-Methylbutyl (E)-hex-2-enoate is unique due to its specific combination of a branched alcohol (3-methylbutanol) and an unsaturated carboxylic acid (hex-2-enoic acid), which imparts a distinct fruity aroma that is different from other esters.

Properties

CAS No.

72928-34-8

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

3-methylbutyl (E)-hex-2-enoate

InChI

InChI=1S/C11H20O2/c1-4-5-6-7-11(12)13-9-8-10(2)3/h6-7,10H,4-5,8-9H2,1-3H3/b7-6+

InChI Key

WLQBAWNOQKUECX-VOTSOKGWSA-N

Isomeric SMILES

CCC/C=C/C(=O)OCCC(C)C

Canonical SMILES

CCCC=CC(=O)OCCC(C)C

Origin of Product

United States

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